molecular formula C10H10O4S B2647369 ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate CAS No. 785732-30-1

ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate

Cat. No. B2647369
CAS RN: 785732-30-1
M. Wt: 226.25
InChI Key: ADGYUYIYYMFEES-VURMDHGXSA-N
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Description

The compound is an ester based on its name. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . The (Z) in the name indicates the configuration of the molecule around the double bond, based on the Cahn-Ingold-Prelog (CIP) rules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction known as esterification . This involves reacting a carboxylic acid with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the structure and dynamics of molecules .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions would depend on the structure of the ester and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the structure of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. For example, some esters are used as prodrugs, where they are metabolized in the body to produce an active drug .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some general safety measures for handling organic compounds include avoiding inhalation, contact with skin and eyes, and keeping away from sources of ignition .

Future Directions

The future directions in the field of organic chemistry and drug design are vast and varied. They include the development of new synthetic methods, the design of more effective and safer drugs, and the use of computational methods to predict the properties of new compounds .

properties

IUPAC Name

ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,12H,2H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGYUYIYYMFEES-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C1=CC=CS1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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